molecular formula C17H11N3O2 B15130046 2-(6-nitropyridin-3-yl)-9H-carbazole

2-(6-nitropyridin-3-yl)-9H-carbazole

Cat. No.: B15130046
M. Wt: 289.29 g/mol
InChI Key: JFDCQUNGQYSPTQ-UHFFFAOYSA-N
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Description

2-(6-nitropyridin-3-yl)-9H-carbazole is an organic compound that features a carbazole core substituted with a nitropyridine moiety. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The nitropyridine group adds further functionality, making this compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-nitropyridin-3-yl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of carbazole is coupled with a halogenated nitropyridine under palladium catalysis . The reaction is usually carried out under an inert atmosphere, such as argon, and requires a base like potassium carbonate in a suitable solvent like toluene or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6-nitropyridin-3-yl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-nitropyridin-3-yl)-9H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-nitropyridin-3-yl)-9H-carbazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitropyridine group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloropyridin-3-yl)-9H-carbazole
  • 2-(6-methylpyridin-3-yl)-9H-carbazole
  • 2-(6-fluoropyridin-3-yl)-9H-carbazole

Uniqueness

2-(6-nitropyridin-3-yl)-9H-carbazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a precursor for further functionalization .

Properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

2-(6-nitropyridin-3-yl)-9H-carbazole

InChI

InChI=1S/C17H11N3O2/c21-20(22)17-8-6-12(10-18-17)11-5-7-14-13-3-1-2-4-15(13)19-16(14)9-11/h1-10,19H

InChI Key

JFDCQUNGQYSPTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CN=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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